molecular formula C15H15N3O2S B2462884 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946205-19-2

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2462884
CAS No.: 946205-19-2
M. Wt: 301.36
InChI Key: NLTCFVAHMANZCE-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in medicinal chemistry and have shown potential as anti-inflammatory, antimicrobial, and antitubercular agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in reactions involving nucleophilic substitution, diazo-coupling, Knoevenagel condensation, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the functional groups present in the molecule. These properties can be analyzed using various techniques, such as melting point determination, solubility tests, and spectroscopic analysis .

Scientific Research Applications

Structure and Chemical Properties

Research on isoxazole amino esters and related compounds has contributed to understanding the structural characteristics and chemical behaviors of these molecules. For example, the study of 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide has provided insights into the planarity and steric interactions within similar isoxazole compounds, which are critical for their biological activity and chemical reactivity (Smith et al., 1991).

Synthetic Applications

The synthesis of 3-methylisoxazole-5-carboxamides and related compounds showcases the versatility of isoxazole derivatives in creating pharmacologically active molecules. These synthetic efforts highlight the potential for developing new chemical entities based on the isoxazole scaffold for various applications in drug discovery and development (Martins et al., 2002).

Catalytic and Biological Applications

Isoxazole derivatives have been used as ligands in the development of bimetallic composite catalysts, demonstrating their potential in facilitating chemical reactions, such as the Suzuki reaction, in aqueous media. This application underscores the role of isoxazole derivatives in advancing green chemistry by enabling more environmentally friendly synthetic methods (Bumagin et al., 2019).

Anticancer and Antimicrobial Activities

Research into novel pyrazolopyrimidines derivatives, including those with isoxazole moieties, has identified compounds with significant anticancer and anti-5-lipoxygenase activities. These findings suggest the therapeutic potential of isoxazole derivatives in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Drug Design and QSAR Studies

The design and synthesis of novel analogs featuring benzo[d]thiazolyl substituted pyrazol-5-ones highlight the utility of isoxazole and thiazole derivatives in creating potent antibacterial agents. QSAR (Quantitative Structure-Activity Relationship) studies on these compounds provide a deeper understanding of the molecular features contributing to their biological activity, guiding the design of more effective therapeutic agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the target they interact with. Some benzothiazole derivatives have shown anti-inflammatory activity by inhibiting the COX-1 and COX-2 enzymes .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their structure. Some benzothiazole derivatives have shown low gastrointestinal irritation compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

The future research directions for benzothiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities and reduced side effects . Additionally, further studies could be conducted to understand their mechanism of action and to identify new therapeutic targets .

Properties

IUPAC Name

3-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)18-20-12/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTCFVAHMANZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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